2-[3-fluoro-4-(1-piperidinyl)phenyl]-4-phenyl-3-butyn-2-ol
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Overview
Description
2-[3-fluoro-4-(1-piperidinyl)phenyl]-4-phenyl-3-butyn-2-ol, commonly known as FPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
FPB exerts its pharmacological effects by binding to and activating the mu-opioid receptor, which is a key player in the regulation of pain and inflammation. This activation leads to the release of endogenous opioids, such as enkephalins and endorphins, which in turn activate downstream signaling pathways and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
FPB has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter activity. It has also been found to produce mild sedative effects and can induce respiratory depression at high doses.
Advantages and Limitations for Lab Experiments
FPB offers several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor, making it a useful tool for studying opioid receptor pharmacology. However, its potential for inducing respiratory depression and sedation can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on FPB, including the development of new pain medications based on its analgesic and anti-inflammatory effects, further exploration of its potential therapeutic applications in neurological disorders, and investigation of its potential for abuse and addiction. Additionally, further studies are needed to elucidate the precise mechanisms underlying its pharmacological effects and to develop more selective and safer analogs.
Synthesis Methods
FPB can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-nitrobenzaldehyde with piperidine and subsequent reduction with sodium borohydride. The resulting intermediate is then reacted with 4-phenyl-3-butyn-2-ol to yield FPB.
Scientific Research Applications
FPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, FPB has been found to modulate the activity of certain neurotransmitters, making it a potential therapeutic agent for the treatment of neurological disorders.
properties
IUPAC Name |
2-(3-fluoro-4-piperidin-1-ylphenyl)-4-phenylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO/c1-21(24,13-12-17-8-4-2-5-9-17)18-10-11-20(19(22)16-18)23-14-6-3-7-15-23/h2,4-5,8-11,16,24H,3,6-7,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDOKSJOANNYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C2=CC(=C(C=C2)N3CCCCC3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Fluoro-4-(piperidin-1-yl)phenyl]-4-phenylbut-3-yn-2-ol |
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